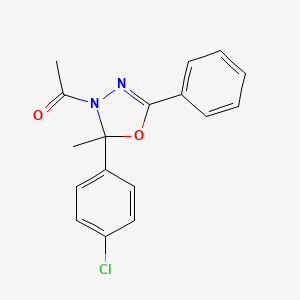
N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as CPI-360, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of an enzyme called bromodomain and extra-terminal domain (BET) proteins. BET proteins are a family of transcriptional regulators that play a crucial role in gene expression and chromatin remodeling. CPI-360 has been shown to inhibit the growth of various cancer cell lines and is currently being evaluated for its therapeutic potential in cancer treatment.
Mecanismo De Acción
N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide works by binding to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is its potent and selective inhibition of the BET proteins. This makes it a valuable tool for studying the role of BET proteins in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment schedule for this compound in cancer patients.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. One area of focus is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other cancer drugs to enhance its efficacy and reduce side effects. Additionally, researchers are investigating the potential use of this compound in other diseases, such as inflammation and cardiovascular disease. Finally, researchers are studying the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies targeting the BET proteins.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound works by inhibiting the BET proteins, which are involved in the regulation of oncogenes and tumor suppressor genes. By inhibiting the BET proteins, this compound can prevent the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClIN3O/c1-16-6-9(13)10(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAVZAUYUNOJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(benzylsulfonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4324467.png)

![3-benzyl-7-(4-ethylpiperazin-1-yl)-5-(2-thienyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B4324486.png)
![N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea](/img/structure/B4324492.png)
![5-chloro-2-[(2-{2-isopropyl-5-methyl-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzothiazole](/img/structure/B4324504.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4324508.png)
![6,6'-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B4324514.png)
![2-amino-7,7-dimethyl-4-(5-nitro-2-thienyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324517.png)
![4-(4-ethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4324518.png)



![N-[2-(1-adamantyloxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4324541.png)
![N-[2-(1-adamantyloxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4324559.png)
